![molecular formula C13H14F3NO5S B3373081 1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 949791-66-6](/img/structure/B3373081.png)
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid
概要
説明
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 949791-66-6 . It has a molecular weight of 353.32 and its IUPAC name is 1-{[3-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3NO5S/c14-13(15,16)22-10-2-1-3-11(8-10)23(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I have access to.科学的研究の応用
Nucleophilic Aromatic Substitution and Organic Synthesis
Research on nucleophilic aromatic substitution reactions, such as those involving piperidine and nitro-group-containing benzene derivatives, highlights foundational chemical processes useful for synthesizing complex molecules. These reactions, characterized by their specific kinetics and mechanisms, are critical in developing new compounds with potential applications in various fields, including drug development and material science (Pietra & Vitali, 1972).
Biologically Active Compounds from Plants
Carboxylic acids derived from plants exhibit significant antioxidant, antimicrobial, and cytotoxic activities. Studies on natural carboxylic acids have demonstrated the influence of structural differences on their bioactivity, emphasizing the role of hydroxyl groups and conjugated bonds in determining their biological properties. This research has implications for developing new pharmaceuticals and understanding natural compounds' therapeutic potential (Godlewska-Żyłkiewicz et al., 2020).
Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including carboxylic acids, have been identified as potential lead molecules for synthesizing new CNS-active compounds. These findings underscore the significance of heterocycles and carboxylic acids in medicinal chemistry, providing a foundation for developing novel therapeutic agents for CNS disorders (Saganuwan, 2017).
Environmental Science and Biocatalyst Inhibition
The interaction between carboxylic acids and microbial systems in environmental contexts, such as biocatalysis and fermentation processes, has been explored. Understanding how carboxylic acids inhibit microbial activity can lead to strategies for enhancing the robustness of microbes used in industrial bioproduction, with broader implications for biotechnology and renewable chemicals production (Jarboe et al., 2013).
Safety and Hazards
作用機序
Result of Action
Given its structural similarity to other benzenesulfonyl compounds, it may have potential antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
生化学分析
Biochemical Properties
1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymes depending on the context .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic activity. These effects can result in altered cell function, which may have implications for both normal physiology and disease states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming complexes that alter their function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity . Long-term exposure to the compound can result in sustained alterations in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, which can have downstream effects on cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . These interactions can influence the compound’s localization and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5S/c14-13(15,16)22-10-2-1-3-11(8-10)23(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKFUPPTMOZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)
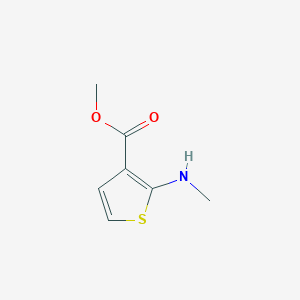
![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
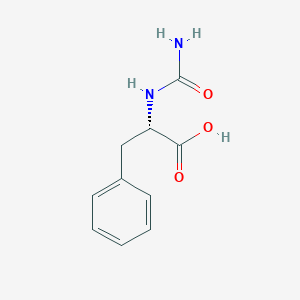
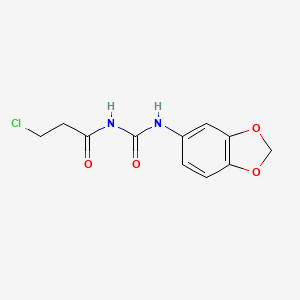




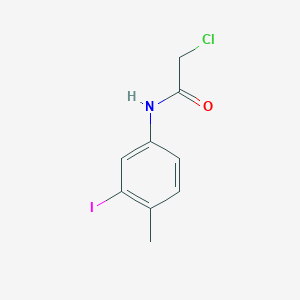
![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)
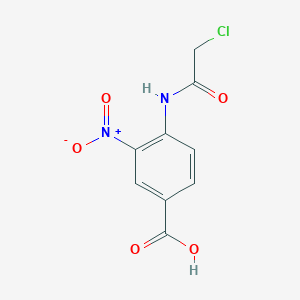
![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)
